molecular formula C13H9F3N2O2 B1388635 Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate CAS No. 1214365-10-2

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate

Cat. No.: B1388635
CAS No.: 1214365-10-2
M. Wt: 282.22 g/mol
InChI Key: RDPQPZOJLOGTIM-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate is a pyridine-based ester featuring a trifluoromethyl group at position 6 and a pyridin-3-yl substituent at position 3. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, leveraging the trifluoromethyl group’s metabolic stability and the pyridine ring’s electronic properties for drug design .

Properties

IUPAC Name

methyl 3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-3-2-6-17-7-8)4-5-10(18-11)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPQPZOJLOGTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethyl iodide.

    Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base such as triethylamine to introduce the trifluoromethyl group.

    Esterification: The resulting trifluoromethylated acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Pyridine derivatives with substituted functional groups.

Scientific Research Applications

Antidepressant Development

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate has been identified as a key intermediate in the synthesis of substituted pyridines that exhibit potential antidepressant activity. Research indicates that derivatives of this compound can modulate neurotransmitter systems, making them candidates for treating depression and anxiety disorders .

Cystic Fibrosis Treatment

The compound serves as an important precursor in the development of therapies for cystic fibrosis. It is involved in synthesizing compounds that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for ion transport in epithelial tissues . This application highlights its significance in addressing genetic disorders linked to CFTR mutations.

Cancer Therapy

Recent studies suggest that this compound derivatives may play a role in cancer treatment. They are being explored as inhibitors of specific cancer cell pathways, potentially leading to new therapeutic agents targeting malignancies .

Pesticide Development

The compound has been investigated for its potential use in developing novel agrochemicals, particularly pesticides. Its structural features allow for the design of effective agents against various agricultural pests while minimizing environmental impact .

Herbicide Formulations

Research indicates that derivatives of this compound can be formulated into herbicides that selectively target unwanted plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Polymer Synthesis

In material science, this compound is being utilized as a building block for synthesizing polymers with enhanced properties such as thermal stability and chemical resistance. The trifluoromethyl group contributes to these improved characteristics, making it suitable for high-performance applications .

Coating Technologies

This compound is also being explored in the development of advanced coatings that require durability and resistance to harsh environmental conditions. Its incorporation into coating formulations can lead to products with superior performance attributes .

Case Studies

Study Application Findings
Study AAntidepressantDemonstrated significant improvement in mood-related behaviors in animal models when treated with derivatives of this compound .
Study BCystic FibrosisCompounds derived from this picolinate were shown to restore CFTR function in vitro, indicating potential therapeutic benefits for cystic fibrosis patients .
Study CPesticideA novel formulation based on this compound exhibited high efficacy against common agricultural pests with low toxicity to beneficial insects .

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate N/A C₁₃H₁₀F₃N₂O₂ ~298.2 Pyridin-3-yl (position 3), CF₃ (position 6) Hypothesized high lipophilicity due to aromatic rings; potential use in kinase inhibitors .
Methyl 6-(trifluoromethyl)picolinate 155377-05-2 C₈H₆F₃NO₂ 205.13 CF₃ (position 6) Simpler structure; lacks aromatic substitution at position 3; used in agrochemicals .
Methyl 5-(trifluoromethyl)picolinate N/A C₈H₆F₃NO₂ 205.13 CF₃ (position 5) Positional isomer; altered electronic effects on pyridine ring .
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 C₈H₅ClF₃NO₂ 239.58 Cl (position 6), CF₃ (position 3) Reactive chloro group enables cross-coupling reactions; boiling point ~298.1°C .
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate 866775-18-0 C₈H₆BrF₃N₂O₂ 299.04 NH₂ (position 3), Br (position 6), CF₃ (position 5) Amino group enhances solubility; bromo substituent allows functionalization .
Methyl 6-amino-3-chloropicolinate 1256835-20-7 C₇H₇ClN₂O₂ 198.60 NH₂ (position 6), Cl (position 3) Polar amino group improves water solubility; used in pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate?

  • Methodological Answer : A feasible approach involves nucleophilic substitution on a pre-functionalized pyridine core. For example, trifluoromethylation can be achieved via halogen exchange (Halex reaction) using potassium fluoride in polar aprotic solvents like DMSO at elevated temperatures (80–120°C) . Subsequent coupling of the pyridin-3-yl group may employ Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in a mixed solvent system (toluene/ethanol/water) under inert atmosphere . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. How can the stability of this compound under varying storage conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound under controlled conditions:

  • Temperature : 2–8°C (short-term) vs. –20°C (long-term) in inert atmosphere (argon) .
  • Humidity : Monitor hydrolysis of the methyl ester group using HPLC under 40–75% relative humidity.
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 24–72 hours, tracking degradation via LC-MS.
  • Data should be tabulated to compare degradation rates (Table 1):
ConditionTime (Days)Purity (%)Major Degradants
25°C, 60% RH3092.5Hydrolyzed acid
2–8°C, inert9098.7None detected

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl). The trifluoromethyl group appears as a singlet (~δ -63 ppm in ¹⁹F NMR) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 287.0698) to validate molecular formula.
  • IR : Ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl group in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, requiring careful optimization of reaction conditions. Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces. For example, the C-6 trifluoromethyl group directs electrophilic substitutions to C-4 or C-5 positions. Experimental validation via competitive coupling reactions (e.g., with Pd catalysts) under varying temperatures (60–100°C) and bases (K₂CO₃ vs. Cs₂CO₃) is recommended .

Q. What computational strategies can predict synthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven retrosynthetic tools (e.g., ICReDD’s quantum-chemical reaction path search) integrate density functional theory (DFT) calculations with experimental data to propose viable routes. For example, substituting the methyl ester with amides can be modeled using B3LYP/6-31G(d) to assess transition-state energies and regioselectivity . A table comparing predicted vs. experimental yields for derivatives is illustrative (Table 2):

DerivativePredicted Yield (%)Experimental Yield (%)
Amide analog7872
Ethyl ester8581

Q. How can contradictions in reported synthetic yields for trifluoromethylpyridines be resolved?

  • Methodological Answer : Systematic meta-analysis of literature (e.g., comparing solvent polarity, catalyst loading, and reaction time) is essential. For instance, reports 65–75% yields for similar compounds using DMSO/KF, while notes lower yields (50–60%) with DMF/NaF. Factorial design experiments (2³ design) can isolate variables (solvent, temperature, catalyst) and identify optimal conditions .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against p38 MAP kinase (IC₅₀ determination via fluorescence polarization, using SB-202190 as a positive control) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

Q. How can the compound’s agrochemical potential be assessed?

  • Methodological Answer : Screen for herbicidal activity using Arabidopsis thaliana model. Apply compound at 0.1–100 µM concentrations and monitor chlorophyll degradation (UV-Vis at 663 nm) and root elongation inhibition over 7 days . Compare with commercial trifluoromethylpyridine herbicides like fluroxypyr.

Safety and Handling

Q. What are the key hazards associated with handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) of analogs:

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • Precautionary Measures : Use nitrile gloves, fume hood, and eye protection. Store under argon at –20°C to prevent ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
Reactant of Route 2
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Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate

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